3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Overview
Description
“3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid” is a chemical compound with the molecular formula C17H15N3O3 and a molecular weight of 309.32 . It is a versatile substance utilized in diverse scientific research. Its unique structure allows for the exploration of various applications, enhancing our understanding of molecular interactions and potential therapeutic interventions.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a dihydropyrido pyrazin ring, which is further connected to a propanoic acid group . The exact structure can be found in the MOL File: 1031651-10-1.mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.32 and a molecular formula of C17H15N3O3 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
1. Hydrogen Bonding Studies
A study by Dobbin et al. (1993) on similar dihydropyrido pyrazin derivatives demonstrated the presence of hydrogen bonding, key in understanding molecular interactions and stability. These findings contribute to the fundamental understanding of molecular structures and their interactions in a variety of contexts including drug design and biochemical processes (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
2. Synthesis Techniques
Reddy and Rao (2006) reported on the synthesis of pyrazol-4-yl propanoic acids, emphasizing the significance of synthesis methods in creating such compounds efficiently. This is crucial for pharmaceutical research and material science where these compounds may have applications (Reddy & Rao, 2006).
3. Antitumor Activity
Research by Temple and Rener (1990) on pyrido pyrazin derivatives, similar to the compound , focused on their potential as antimitotic agents with antitumor activity. Such studies are vital in the ongoing search for new cancer therapies (Temple & Rener, 1990).
4. Crystal Structure Analysis
Üngören et al. (2009) conducted research on similar dihydropyrazol compounds, examining their crystal structure. Understanding the crystal structure of such compounds is important for determining their physical and chemical properties, which can have implications in materials science and pharmaceuticals (Üngören, Saçmacı, Arici, Şahin, Arslan, & Kandemirli, 2009).
5. Multicomponent Synthesis
The multicomponent synthesis approach for related compounds was described by Bade and Vedula (2015). This highlights the importance of efficient chemical synthesis methods in producing complex organic compounds, which is essential in the development of new drugs and materials (Bade & Vedula, 2015).
6. Coordination Polymers
Research by Wang et al. (2013) on coordination polymers using pyridinyl and pyrazinyl compounds shows the relevance of these structures in material science, particularly in the creation of new types of polymers with unique properties (Wang, Li, Sun, Zhao, & Wang, 2013).
7. Supramolecular Chemistry
Kong et al. (2012) studied carboxylic acid-functionalized compounds similar to 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid. Their work in supramolecular chemistry and metal-directed self-assembly provides insight into potential applications in nanotechnology and materials science (Kong, Ma, Wu, Zhao, Guo, Jiang, & Wen, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, by reducing its activity . This reduction in AchE activity affects the normal transmission of nerve pulses, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system. The reduction in AchE activity disrupts the normal transmission of nerve pulses at the cholinergic synapses in vertebrates .
Result of Action
The result of the compound’s action is a significant reduction in AchE levels in all treated groups compared to both control groups . This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Properties
IUPAC Name |
3-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(22)9-8-14-17(23)20(11-12-5-2-1-3-6-12)16-13(19-14)7-4-10-18-16/h1-7,10H,8-9,11H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZXOIERCLARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C(C2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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